N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-29-19-10-7-18(8-11-19)27-24(21-14-31-15-22(21)26-27)25-23(28)13-30-20-9-6-16-4-2-3-5-17(16)12-20/h2-12H,13-15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZICNYPLLCESJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)COC4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide involves several steps. One common method starts with the condensation of 4-methoxyphenylhydrazine with an appropriate thieno[3,4-c]pyrazole precursor. The reaction is typically carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The resulting intermediate is then reacted with 2-naphthalen-2-yloxyacetyl chloride to form the final product .
Chemical Reactions Analysis
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or naphthyl rings are replaced with other groups.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thieno[3,4-c]pyrazole exhibit significant anticancer properties. The compound has been shown to act as a dual inhibitor of the EGFR and BRAFV600E pathways in various cancer cell lines. In vitro studies have demonstrated that modifications in substituents on the phenyl ring significantly influence antiproliferative activity against cancer cells.
Case Study:
A series of thieno[3,4-c]pyrazole derivatives were tested for their anticancer efficacy, revealing IC50 values lower than 10 µM against multiple cancer cell lines, indicating strong potential for further development as anticancer agents.
Antimicrobial Activity
The compound also displays notable antimicrobial properties. Studies have synthesized derivatives that show potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study:
In a study focusing on antimicrobial properties, several derivatives exhibited significant inhibition against various bacterial strains, demonstrating their potential as therapeutic agents.
Structure-Activity Relationship (SAR)
The biological activity of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide is influenced by the presence and positioning of substituents on the phenyl rings:
- Methoxy Group Influence: Compounds with methoxy groups showed higher antiproliferative activity compared to those with halogen substitutions.
- Substituent Positioning: Para-substituted compounds generally exhibited better biological activity than ortho or meta counterparts.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, it can interact with receptors in the immune system, leading to anti-inflammatory effects .
Comparison with Similar Compounds
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide can be compared with other similar compounds, such as:
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide: This compound has a similar structure but with a methyl group on the benzamide moiety, leading to different chemical and biological properties.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds have a pyrazole ring fused with a pyridine ring and exhibit different biological activities compared to the thieno[3,4-c]pyrazole derivatives.
Diphenyl-N-heteroaromatic compounds: These compounds contain a diphenyl structure with various heteroatoms and are known for their anticancer properties.
Biological Activity
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Structural Overview
The compound features a thieno[3,4-c]pyrazole core, which is known for its bioactive properties. The methoxyphenyl and naphthalenyloxy groups enhance its lipophilicity and receptor affinity, potentially increasing its efficacy in biological systems.
- Cannabinoid Receptor Agonism : Research indicates that this compound acts as an agonist for cannabinoid receptors, leading to various physiological effects such as analgesia and anti-inflammatory responses. This mechanism is particularly relevant in the context of pain management and neuroprotection.
- Antitumor Activity : Preliminary studies suggest that derivatives of thieno[3,4-c]pyrazole compounds exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have shown selective cytotoxicity against melanoma cells, indicating potential applications in cancer therapy .
- Indoleamine 2,3-Dioxygenase Inhibition : The compound has been implicated in modulating the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation. Inhibiting IDO can enhance immune responses against tumors and may be beneficial in cancer immunotherapy .
Case Studies and Experimental Results
- Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits dose-dependent cytotoxicity against various cancer cell lines. The compound induced cell cycle arrest and apoptosis in sensitive cell types, suggesting a mechanism that warrants further investigation for therapeutic applications.
- In Vivo Studies : Animal models are being utilized to evaluate the pharmacokinetics and therapeutic efficacy of the compound. Early results indicate promising outcomes in reducing tumor size and improving survival rates in treated subjects.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide | Similar thieno[3,4-c]pyrazole core | Cannabinoid receptor agonist |
| N-[2-(4-methoxyphenyl)-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide | Contains oxido group | Antimicrobial and anticancer properties |
Future Directions
The ongoing research into this compound is focused on:
- Mechanistic Studies : Understanding the detailed molecular pathways involved in its biological activity.
- Optimization of Derivatives : Synthesizing new derivatives with enhanced potency and selectivity for targeted therapies.
- Clinical Trials : Initiating clinical studies to evaluate safety and efficacy in human populations.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can the product be characterized?
- Synthesis : Utilize carbodiimide-mediated coupling (e.g., EDC/HCl) for amide bond formation between the thienopyrazole and naphthyloxyacetamide precursors. For example, similar compounds were synthesized using dichloromethane as a solvent and triethylamine as a base to facilitate the reaction .
- Characterization :
- IR Spectroscopy : Detect key functional groups (e.g., carbonyl stretches at ~1678 cm⁻¹ and aromatic C=C stretches at ~1606 cm⁻¹) .
- NMR : Confirm proton environments (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons in naphthalene at δ ~7.0–8.5 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₃₀H₂₅N₃O₃S: 508.15; observed: 508.14) .
Q. What safety protocols should be followed when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to acute toxicity (oral, dermal) and eye irritation risks .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
- Spill Management : Avoid dry sweeping; use inert absorbents and dispose of waste in sealed containers .
Q. Which analytical techniques confirm structural integrity?
- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen-bonded dimers observed in similar acetamides) .
- HPLC-PDA : Assess purity (>95%) and detect degradation products .
- Elemental Analysis : Verify C, H, N, S content against theoretical values .
Advanced Research Questions
Q. How can SAR studies evaluate biological activity of analogs?
- Analog Design : Replace the methoxyphenyl or naphthyloxy groups with electron-withdrawing/donating substituents (e.g., fluoro, nitro) to modulate activity .
- Biological Testing :
- Perform in vitro assays (e.g., anticancer activity via MTT assay on cell lines like MCF-7) .
- Compare IC₅₀ values across analogs to identify critical substituents .
Q. What computational approaches predict binding affinity?
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or receptors). The naphthyloxy group may engage in hydrophobic interactions .
- QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with activity data to prioritize analogs .
Q. How to resolve contradictions in biological activity data?
- Controlled Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) .
- Mechanistic Studies : Use Western blotting or flow cytometry to confirm target engagement (e.g., apoptosis markers like caspase-3) .
Q. What methodologies study stability and degradation pathways?
- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), then analyze via LC-MS to identify degradants .
- Kinetic Stability : Monitor degradation rates using Arrhenius plots to predict shelf-life .
Q. How to optimize coupling reactions in synthesis?
- Reagent Screening : Compare coupling agents (e.g., EDC vs. DCC) in solvents like DMF or THF .
- Catalyst Use : Add DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., methylene chloride/hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
